N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide
説明
N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide, also known as BIIB-024, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound belongs to the class of sulfonamides and acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
作用機序
N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide acts by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. HDAC inhibitors, including this compound, induce the accumulation of acetylated histones, which leads to the activation of genes that are involved in cell cycle arrest, differentiation, and apoptosis. HDAC inhibitors also induce the acetylation of non-histone proteins, such as transcription factors, which can also contribute to their anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and invasion. It has also been shown to enhance the immune response against tumors by increasing the expression of tumor antigens and promoting the activation of T cells. In addition to its anti-tumor activity, this compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide is that it has a relatively low toxicity profile compared to other HDAC inhibitors, making it a promising candidate for clinical trials. However, one limitation is that it has a relatively short half-life, which may limit its efficacy in vivo. Another limitation is that it may have off-target effects, as HDACs are involved in many cellular processes besides gene expression.
将来の方向性
Future research on N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide could focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to enhance its efficacy in vivo. It could also investigate its potential application in combination with other chemotherapeutic agents or immunotherapies to enhance its anti-tumor activity. Finally, it could explore its potential application in other diseases besides cancer, such as neurodegenerative diseases or autoimmune disorders.
科学的研究の応用
N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide has been extensively studied for its potential application in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising target for cancer therapy. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, prostate cancer, and leukemia. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as doxorubicin and paclitaxel.
特性
IUPAC Name |
4-(2-methylpropyl)-N-(4-phenylmethoxyphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-18(2)16-19-8-14-23(15-9-19)28(25,26)24-21-10-12-22(13-11-21)27-17-20-6-4-3-5-7-20/h3-15,18,24H,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPICWPCYGRIEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。